molecular formula C25H20FN3O4S B11621509 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid

Cat. No.: B11621509
M. Wt: 477.5 g/mol
InChI Key: VJJMTOMWCLOTER-UHFFFAOYSA-N
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Description

4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a fluorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include benzylamine, 4-fluorobenzaldehyde, and various catalysts and solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinan derivatives and fluorophenyl-containing molecules, such as:

Uniqueness

What sets 4-[({(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C25H20FN3O4S

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H20FN3O4S/c26-18-8-12-20(13-9-18)28-25-29(15-16-4-2-1-3-5-16)22(30)14-21(34-25)23(31)27-19-10-6-17(7-11-19)24(32)33/h1-13,21H,14-15H2,(H,27,31)(H,32,33)

InChI Key

VJJMTOMWCLOTER-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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